molecular formula C19H14ClN5O3 B2782400 2-(4-chlorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 869069-23-8

2-(4-chlorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2782400
CAS RN: 869069-23-8
M. Wt: 395.8
InChI Key: PDYSFADGQPKTPP-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a chemical compound that belongs to the class of purine analogues. It has shown potential in various scientific research applications due to its unique structure and properties.

Scientific Research Applications

Tautomerism and Molecular Interactions

The study of tautomerism in nucleic acid bases, including purines, highlights the impact of molecular interactions on the stability of various tautomeric forms. This research is essential for understanding the biological significance of nucleic acid base interactions and their potential mutations, which could be relevant for compounds like 2-(4-chlorophenyl)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide in drug design and development. (Person et al., 1989)

Environmental and Health Impacts of Related Compounds

Research on methoxychlor, a chlorinated hydrocarbon pesticide, provides insights into the metabolism and potential health impacts of similar compounds. Understanding the metabolic pathways and toxic effects is crucial for assessing the safety and environmental impact of chemicals with structures related to this compound. (Cummings, 1997)

Sorption and Environmental Fate

The study of sorption mechanisms and environmental fate of phenoxy herbicides and chlorophenols can inform the environmental management of compounds like this compound. Understanding how these compounds interact with soil and organic matter helps in predicting their mobility, persistence, and potential environmental impact. (Werner et al., 2012)

Neurotoxicity and Endocrine Disruption

The review of brominated flame retardants emphasizes the importance of understanding the (in)direct effects of chemical compounds on the nervous system, including potential endocrine-disrupting properties. Such research is pertinent for assessing the safety of compounds with similar properties or structures. (Dingemans et al., 2011)

properties

IUPAC Name

2-(4-chlorophenyl)-9-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O3/c1-28-13-5-3-2-4-12(13)25-18-15(23-19(25)27)14(16(21)26)22-17(24-18)10-6-8-11(20)9-7-10/h2-9H,1H3,(H2,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYSFADGQPKTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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